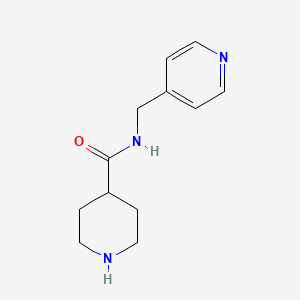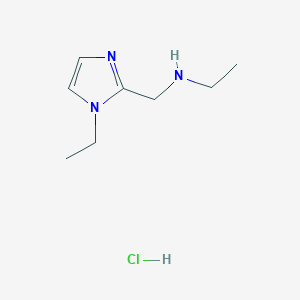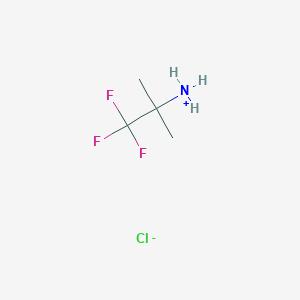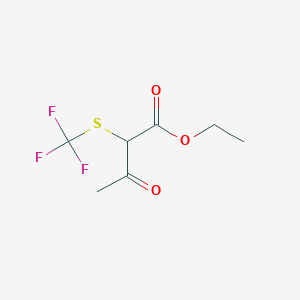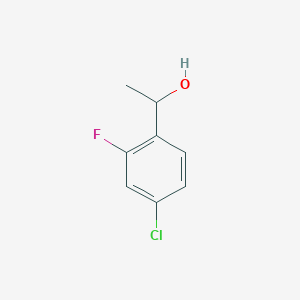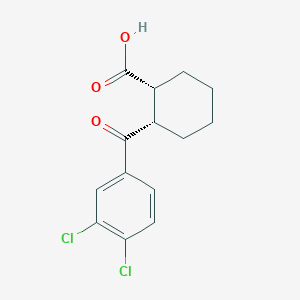
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C14H14Cl2O3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that has two chlorine atoms at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives or dicarboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives with various functional groups.
科学研究应用
Chemistry: cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated benzoyl group can form non-covalent interactions with target proteins, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
- cis-2-(3,5-Dichlorobenzoyl)cyclohexanecarboxylic acid
- cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
- cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Comparison: cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions of the benzoyl ring. This substitution pattern can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs with different substituents, the dichlorobenzoyl derivative may exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1R,2S)-2-(3,4-dichlorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVSNENHIDVPNE-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
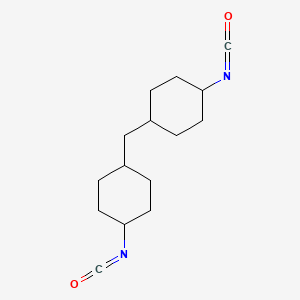
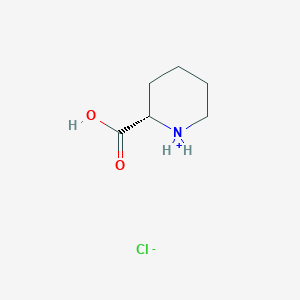

![2-Amino-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7779197.png)
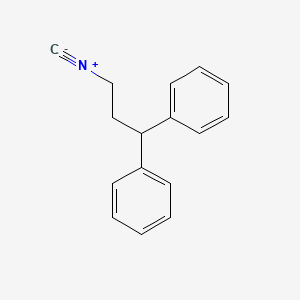
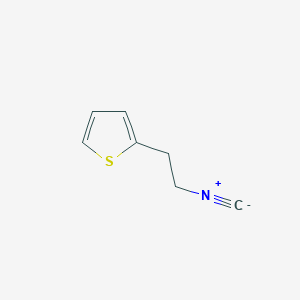
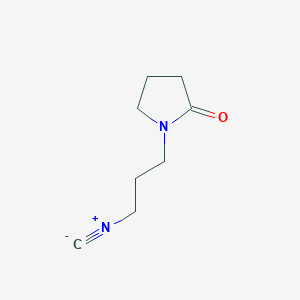
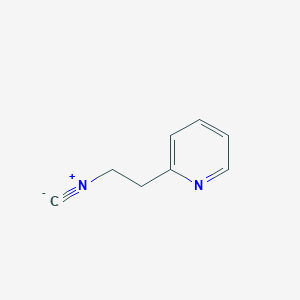
![cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid](/img/structure/B7779260.png)
